N-(2-methoxy-5-methylphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a methoxy group, a methyl group, and a pyrrolidinylsulfonyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the benzamide core, followed by the introduction of the methoxy and methyl groups through electrophilic aromatic substitution reactions. The pyrrolidinylsulfonyl group is then added via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the carbonyl group may produce an amine derivative.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- N-(2-methoxyphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide
- N-(2-methylphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide
Uniqueness
N-(2-methoxy-5-methylphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C20H24N2O4S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C20H24N2O4S/c1-14-6-9-18(26-3)17(12-14)21-20(23)16-8-7-15(2)19(13-16)27(24,25)22-10-4-5-11-22/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,21,23) |
InChI Key |
IGHFXNGEKIFCNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
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